molecular formula C11H13F2NO4S B2720879 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 1914480-59-3

3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2720879
CAS No.: 1914480-59-3
M. Wt: 293.28
InChI Key: JFXLWNOZZZFVCX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a synthetic compound of interest in medicinal chemistry and biochemical research, combining a fluorinated benzenesulfonamide group with a tetrahydrofuran scaffold. The 3,4-difluorobenzenesulfonamide moiety is a privileged structure in drug discovery, known for its ability to act as a key pharmacophore in enzyme inhibition. Sulfonamide-based compounds have been extensively investigated as potent inhibitors of various enzymes, including lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway of cancer cells . The 3-hydroxytetrahydrofuran component is a valuable pharmaceutical intermediate, notably used in the synthesis of retroviral drugs such as amprenavir and fosamprenavir . The hydroxymethyl group at the 3-position of the tetrahydrofuran ring provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like solubility and binding affinity. This molecular architecture suggests potential research applications in developing novel therapeutic agents, particularly in oncology for targeting metabolic pathways in cancer cells, and in infectious diseases. The product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c12-9-2-1-8(5-10(9)13)19(16,17)14-6-11(15)3-4-18-7-11/h1-2,5,14-15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXLWNOZZZFVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis

  • Preparation of Benzenesulfonamide Core: : The synthesis begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride. The benzenesulfonyl chloride is subsequently reacted with an appropriate amine to form the benzenesulfonamide core.

  • Introduction of Difluoro Groups: : The difluoro groups are introduced via electrophilic fluorination reactions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

  • Incorporation of Hydroxytetrahydrofuran Moiety: : The hydroxytetrahydrofuran moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable tetrahydrofuran derivative with the benzenesulfonamide intermediate, followed by hydroxylation to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control, high-yielding fluorination reagents, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can lead to the formation of various derivatives with modified properties.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of the difluoro groups and the hydroxytetrahydrofuran moiety can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The difluoro groups can form strong hydrogen bonds with target proteins, while the hydroxytetrahydrofuran moiety can enhance solubility and bioavailability. The sulfonamide group may interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound shares a core benzenesulfonamide framework with multiple analogs but differs in its nitrogen-bound substituent. Key comparisons include:

Compound Name / ID (from Evidence) Substituent on Sulfonamide Nitrogen Fluorination Pattern Key Functional Groups
Target Compound 3-Hydroxytetrahydrofuran-3-ylmethyl 3,4-Difluoro Hydroxyl, tetrahydrofuran
: Compound 8h Morpholinoacrylamide 2,4-Difluoro Morpholine, acrylamide
: Compound 5 Methoxyquinolin-6-ylpyridin-3-yl 2,4-Difluoro Methoxy, quinoline
: Compound 22 Phthalazinone-iminomethyl 4-Chloro (non-fluorinated) Phthalazinone, imino
: Title Compound Bis(fluorophenylsulfonyl) 4-Fluoro (on both rings) Double sulfonamide

Key Observations :

  • Fluorination : The 3,4-difluoro pattern in the target compound is distinct from the 2,4-difluoro or single-fluorine analogs (e.g., ), which may alter electronic properties and binding interactions.

Spectroscopic Characterization

Structural confirmation for analogs relies heavily on NMR and mass spectrometry:

  • : Full $^1$H and $^13$C NMR data were reported, with acrylamide protons resonating at δ 6.5–7.0 ppm and sulfonamide NH peaks near δ 10.5 ppm .
  • : ESI-MS confirmed molecular ions (e.g., [M+H]$^+$ at m/z 528 for Compound 5) .
  • Target Compound : The hydroxyl proton in the tetrahydrofuran ring would likely appear as a broad singlet (δ 2.0–4.0 ppm), while the tetrahydrofuran carbons may show distinct shifts in $^13$C NMR (e.g., C-OH near δ 70–80 ppm).

Physicochemical Properties

  • Lipophilicity : Fluorine atoms increase hydrophobicity, but the hydroxyl group in the target compound may counterbalance this, improving aqueous solubility.

Biological Activity

3,4-Difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F2N2O4S
  • Molecular Weight : 328.33 g/mol

This compound features a benzenesulfonamide moiety, which is often associated with various biological activities, including antibacterial and antiviral properties.

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of 3-Hydroxytetrahydrofuran : This intermediate can be synthesized through various methods, including cyclization reactions involving chiral substrates.
  • Formation of the Sulfonamide : The benzenesulfonamide structure is typically formed by reacting sulfonyl chlorides with amines or alcohols.
  • Fluorination : The introduction of fluorine atoms can be achieved using selective fluorination techniques.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Antiviral Activity

Studies suggest that derivatives of benzenesulfonamides exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves inhibition of viral polymerases, which are crucial for viral replication.

Antibacterial Properties

Benzenesulfonamide derivatives are known for their antibacterial activity. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.

Case Studies

  • Inhibition of HBV Polymerase : A related study demonstrated that certain nucleoside analogs effectively inhibited HBV polymerase with IC50 values in the nanomolar range. While specific data on our compound is limited, its structural similarity suggests potential effectiveness against HBV.
  • Cardiovascular Effects : Research on related compounds has indicated that some benzenesulfonamides can influence cardiovascular parameters such as left ventricular pressure (LVP), suggesting potential applications in treating heart conditions.

Research Findings Summary Table

Activity TypeRelated CompoundsMechanism of ActionReference
AntiviralVarious nucleoside analogsInhibition of viral polymerases
AntibacterialBenzenesulfonamidesInterference with folic acid synthesis
CardiovascularFuranyl-benzamidesModulation of cardiac pressure

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